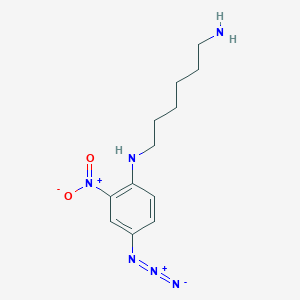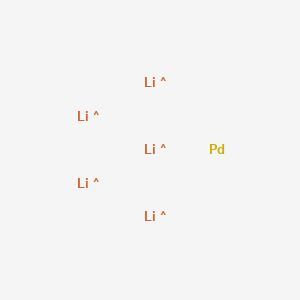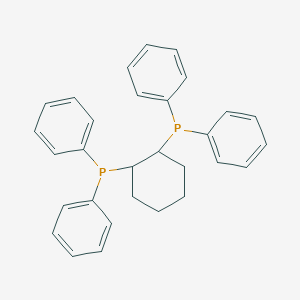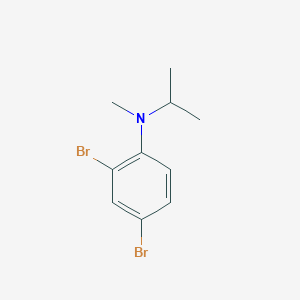![molecular formula C22H14O6 B14499690 1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] CAS No. 64380-48-9](/img/structure/B14499690.png)
1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] is an organic compound with the molecular formula C22H16O6 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a central phenylene bis(ethane-1,2-dione) core
Vorbereitungsmethoden
The synthesis of 1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] typically involves the reaction of benzoyl chloride with p-hydroxybenzophenone under acidic conditions . The reaction is usually carried out at room temperature and employs acid catalysts such as hydrofluoric acid or phosphoric acid to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] involves its interaction with molecular targets through its hydroxyphenyl and diketone groups. These functional groups allow the compound to participate in hydrogen bonding, coordination with metal ions, and other interactions that can influence biological pathways and chemical reactions . The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] can be compared with other similar compounds such as:
Bisphenol E:
Bisphenol BP:
1,4-Diacetylbenzene: This compound has a similar phenylene core but lacks the hydroxyphenyl groups. The uniqueness of 1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] lies in its combination of hydroxyphenyl and diketone functionalities, which provide distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64380-48-9 |
|---|---|
Molekularformel |
C22H14O6 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)-2-[4-[2-(4-hydroxyphenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C22H14O6/c23-17-9-5-15(6-10-17)21(27)19(25)13-1-2-14(4-3-13)20(26)22(28)16-7-11-18(24)12-8-16/h1-12,23-24H |
InChI-Schlüssel |
JWSXIMHEKRFGJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)C(=O)C(=O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)








![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)

